
T863
描述
T863 is a potent and selective inhibitor of the enzyme acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the synthesis of triacylglycerol, a type of fat found in the body. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes .
准备方法
合成路线和反应条件: T863 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括嘧啶并[4,5-b][1,4]噁嗪核的形成以及随后的官能化以引入氨基和乙酸基团。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以高纯度获得所需的产物 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和成本效益进行了优化,通常涉及连续流动反应器和自动化系统,以确保一致的质量和效率 .
化学反应分析
反应类型: T863 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式 .
科学研究应用
Metabolic Disorders
T863 has been investigated for its role in managing metabolic disorders. By inhibiting DGAT1, it potentially reduces triglyceride levels and improves lipid profiles, which is beneficial in conditions such as obesity and diabetes.
Infectious Diseases
This compound has shown promise in the context of infectious diseases, particularly tuberculosis (TB). Research indicates that this compound can modulate immune responses by altering the lipid metabolism of macrophages.
Cancer Research
This compound's ability to inhibit lipid droplet formation has implications for cancer research as well. Tumor cells often exhibit altered lipid metabolism that supports their growth and survival.
Case Study 1: Tuberculosis Management
In a controlled study involving infected mice, this compound treatment led to a notable decrease in granuloma triglyceride levels and bacterial load compared to control groups. This highlights this compound's potential as a therapeutic agent in managing TB by modulating host lipid metabolism.
Case Study 2: Obesity and Diabetes
Research utilizing this compound has demonstrated its effectiveness in reducing triglyceride accumulation in adipose tissues, suggesting that it could be beneficial for treating obesity-related metabolic disorders.
作用机制
T863 通过与 DGAT1 的酰基辅酶A 结合位点结合发挥作用,从而抑制该酶的活性。这种抑制阻止了三酰基甘油的合成,导致细胞内脂肪积累减少。 涉及的分子靶标和途径包括与酰基辅酶A 结合位点的相互作用以及随后对三酰基甘油合成的抑制 .
类似化合物:
DGAT1IN1: 另一种强效的 DGAT1 抑制剂,与 this compound 相比,它更深入地结合到该酶的催化位点。
A922500: 一种选择性的 DGAT1 抑制剂,对三酰基甘油合成具有类似的影响。
This compound 的独特性: this compound 独特地与 DGAT1 的酰基辅酶A 结合位点特异性结合,导致有效抑制三酰基甘油的合成。 其选择性和效力使其成为研究脂质代谢和开发治疗剂的宝贵工具 .
相似化合物的比较
DGAT1IN1: Another potent inhibitor of DGAT1, which binds more deeply into the enzyme’s catalytic site compared to T863.
A922500: A selective inhibitor of DGAT1 with similar effects on triacylglycerol synthesis.
Uniqueness of this compound: this compound is unique in its specific binding to the acyl-CoA binding site of DGAT1, which results in effective inhibition of triacylglycerol synthesis. Its selectivity and potency make it a valuable tool for studying lipid metabolism and developing therapeutic agents .
生物活性
T863 is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride synthesis. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in metabolic disorders and inflammatory conditions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its mechanisms of action and effects.
This compound inhibits DGAT1 by binding to the oleoyl-CoA binding pocket, thereby preventing the formation of triacylglycerols (TAGs) in cells. This inhibition leads to several physiological effects:
- Decreased TAG Levels : In various studies, this compound has been shown to significantly lower serum triglycerides and cholesterol levels in animal models .
- Improved Insulin Sensitivity : this compound administration resulted in enhanced insulin sensitivity in diet-induced obese mice, suggesting potential benefits for conditions like type 2 diabetes .
- Impact on Macrophage Function : Inflammatory responses in macrophages were reduced following this compound treatment, evidenced by decreased levels of inflammatory cytokines such as IL-1β and IL-6 .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Diet-Induced Obesity :
- Objective : To evaluate the effects of this compound on weight loss and metabolic parameters.
- Methodology : Mice were administered this compound (30 mg/kg) daily over 15 days. Body weight, food intake, and glucose tolerance were monitored.
- Results : Significant reductions in body weight, serum triglycerides, and improved glucose tolerance were observed .
-
Inflammation Model :
- Objective : To assess the anti-inflammatory properties of this compound.
- Methodology : Mice were treated with LPS to induce systemic inflammation, followed by this compound administration.
- Results : Mice treated with this compound showed reduced sickness behavior and lower levels of inflammatory markers compared to controls .
Data Tables
The following table summarizes key findings from studies involving this compound:
Research Findings
Recent research has highlighted the diverse biological activities of this compound:
- Triglyceride-Lowering Effects : this compound effectively lowers TAG levels in adipocytes and liver tissues, contributing to overall lipid homeostasis .
- Effects on Hepatic Function : Increased expression of hepatic IRS2 protein was noted, correlating with improved insulin signaling pathways .
- Anti-Inflammatory Properties : The inhibition of DGAT1 by this compound not only affects lipid metabolism but also modulates inflammatory responses in macrophages, indicating a dual role in metabolic and immune regulation .
属性
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYMYNYUHVDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432079 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-20-4 | |
Record name | T-863 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T-863 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。